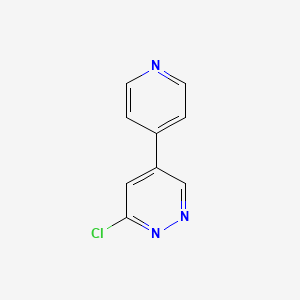

3-Chloro-5-(pyridin-4-yl)pyridazine

描述

属性

分子式 |

C9H6ClN3 |

|---|---|

分子量 |

191.62 g/mol |

IUPAC 名称 |

3-chloro-5-pyridin-4-ylpyridazine |

InChI |

InChI=1S/C9H6ClN3/c10-9-5-8(6-12-13-9)7-1-3-11-4-2-7/h1-6H |

InChI 键 |

LAZPQCAUIVPAHQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=CC=C1C2=CC(=NN=C2)Cl |

产品来源 |

United States |

准备方法

Halogenation of Pyridazine Precursors

One classical method involves the chlorination of pyridazine derivatives using phosphorus oxychloride (POCl₃) in the presence of a disubstituted formamide such as dimethylformamide (DMF). This method is adapted from the preparation of related 3-chloropyridazines and involves the conversion of a pyridazinone intermediate to the chloro-substituted pyridazine.

- Starting material: 6-(2-hydroxyphenyl)-3(2H)-pyridazinone analogues

- Reagents: Phosphorus oxychloride and dimethylformamide

- Temperature: 75–90°C

- Reaction time: 4–5 hours

- Work-up: Quenching in cold water below 40°C, filtration

This process results in selective chlorination at the 3-position of the pyridazine ring without formylation, as the Vilsmeier reagent acts primarily as a chlorinating agent rather than a formylating one.

| Parameter | Condition | Outcome |

|---|---|---|

| Starting material | Pyridazinone derivative | 6-(2-hydroxyphenyl)-3(2H)-pyridazinone |

| Chlorinating agent | POCl₃ + DMF | Selective 3-chlorination |

| Temperature | 75–90°C | Efficient reaction rate |

| Time | 4–5 hours | Complete conversion |

| Work-up | Quench in cold water, filter | Isolated 3-chloro-pyridazine |

Nucleophilic Aromatic Substitution on Dichloropyridazine

A widely reported method for preparing chloro-substituted pyridazines involves the nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine with pyridin-4-yl nucleophiles. This method is supported by the synthesis of related 3-amino-6-chloropyridazine compounds, where selective substitution occurs at one chlorine site while retaining the other.

- Starting material: 3,6-dichloropyridazine

- Nucleophile: Pyridin-4-yl anion or pyridin-4-yl-based nucleophile

- Solvent: Acetonitrile or methylene chloride

- Temperature: 100–120°C

- Reaction time: 5–9 hours

- Purification: Recrystallization and silica gel chromatography

- Yield: Typically 82–94%

This approach allows selective substitution at the 5-position (equivalent to 6-position in some nomenclatures) while retaining the chlorine at the 3-position, thus affording 3-chloro-5-(pyridin-4-yl)pyridazine with high purity.

| Parameter | Condition | Outcome |

|---|---|---|

| Starting material | 3,6-Dichloropyridazine | Selective substitution |

| Nucleophile | Pyridin-4-yl amine or equivalent | Substitution at 5-position |

| Solvent | Acetonitrile or methylene chloride | Good solubility and reactivity |

| Temperature | 100–120°C | Efficient substitution |

| Time | 5–9 hours | Complete reaction |

| Purification | Recrystallization, chromatography | High purity product |

| Yield | 82–94% | High isolated yield |

Cross-Coupling Reactions (Suzuki-Miyaura)

Cross-coupling techniques such as the Suzuki-Miyaura reaction are increasingly used to attach pyridinyl groups to halogenated pyridazines. This method involves the palladium-catalyzed coupling of 3-chloropyridazine derivatives with pyridin-4-yl boronic acid or boronate esters.

- Halogenated pyridazine (e.g., 3-chloropyridazine)

- Pyridin-4-ylboronic acid

- Catalyst: Pd(0) complex (e.g., XPhos Pd G3)

- Base: Cesium carbonate (Cs₂CO₃)

- Solvent: Dioxane/water mixture

- Temperature: 80°C

- Reaction time: 6–12 hours

This method offers high selectivity and yields, enabling the synthesis of this compound under mild conditions with minimal by-products.

| Parameter | Condition | Outcome |

|---|---|---|

| Starting material | 3-Chloropyridazine | Halogenated intermediate |

| Coupling partner | Pyridin-4-ylboronic acid | Pyridinyl substituent |

| Catalyst | Pd(0) complex (XPhos Pd G3) | Efficient catalytic activity |

| Base | Cs₂CO₃ | Promotes transmetalation |

| Solvent | Dioxane/H₂O | Good solubility |

| Temperature | 80°C | Mild reaction conditions |

| Time | 6–12 hours | Complete coupling |

| Yield | High (up to quantitative) | High purity product |

Comparative Summary of Preparation Methods

Research Findings and Notes

The POCl₃/DMF method is well-established for chlorinating pyridazinone derivatives but is less commonly used directly for this compound due to the need for suitable pyridazinone precursors.

Nucleophilic aromatic substitution on dichloropyridazine is a robust and scalable method, allowing selective substitution of one chlorine atom while preserving the other, critical for the target compound synthesis.

Suzuki-Miyaura cross-coupling offers a versatile and efficient route, especially for introducing various pyridinyl substituents with high functional group tolerance.

Purification typically involves recrystallization and silica gel chromatography to ensure high purity, with yields ranging from moderate to excellent depending on the method and conditions.

化学反应分析

Types of Reactions

3-Chloro-5-(pyridin-4-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Pyridazine N-oxides.

Reduction: Reduced pyridazine derivatives.

Substitution: Amino or thio-substituted pyridazine derivatives.

科学研究应用

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer, anti-inflammatory, and antihypertensive properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 3-Chloro-5-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Substituent Effects on Physicochemical Properties

The substituents on pyridazine derivatives significantly alter their physicochemical and pharmacological profiles. Below is a comparative analysis of key analogs:

*Estimated values based on structural analogs.

Key Observations:

- Lipophilicity : The trifluoromethyl group in 3-Chloro-5-(trifluoromethyl)pyridazine increases LogP (2.1 vs. ~1.2 for the target compound), enhancing membrane permeability but reducing aqueous solubility .

- Polarity : Hydrazine-substituted analogs (e.g., 3-Chloro-6-hydrazinylpyridazine) exhibit high polar surface area (TPSA >60 Ų), favoring solubility and bioavailability .

Pharmacological Potential

- Trifluoromethyl Derivatives : The CF₃ group enhances metabolic stability and target affinity, making such compounds common in kinase inhibitors .

- Hydrazine Derivatives : These are explored as antiviral and anticancer agents due to their ability to chelate metal ions or inhibit enzyme activity .

- Carboxylic Acid Derivatives : High solubility and hydrogen-bonding capacity make them suitable for designing water-soluble prodrugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。